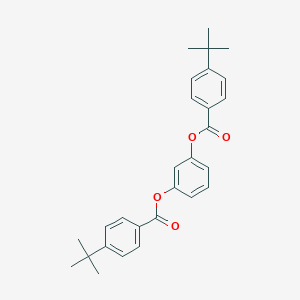
1-Naphthol-1-14C
Vue d'ensemble
Description
1-Naphthol-1-14C is a variant of 1-Naphthol, an organic compound with the formula C10H7OH . It is a fluorescent white solid . The “14C” indicates that this compound is radiolabeled, meaning it contains a radioactive isotope of carbon, carbon-14 .
Synthesis Analysis
1-Naphthol is prepared by two main routes. In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .Molecular Structure Analysis
The molecular structure of 1-Naphthol-1-14C is similar to that of 1-Naphthol, with the difference being the presence of a carbon-14 atom . Some molecules could exhibit intramolecular O–H–O interactions .Chemical Reactions Analysis
1-Naphthol undergoes various reactions due to its tautomerism, which produces a small amount of the keto tautomer . One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .Physical And Chemical Properties Analysis
1-Naphthol is a colorless or white solid with a density of 1.10 g/cm3 . It has a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .Applications De Recherche Scientifique
Interaction with Aluminum Hydroxide
1-Naphthol-1-14C demonstrates interesting interactions with aluminum hydroxide. Research by Karthikeyan et al. (1999) explored how pH, dissolved O2 concentration, and reaction time affect the interaction of 14C-1-hydroxynaphthalene (1-naphthol) with poorly crystalline Al(OH)3(s). It was found that the sorption of 1-naphthol to Al(OH)3(s) significantly increased over time, showing a clear pH-dependent trend. This interaction suggests potential environmental and chemical applications (Karthikeyan et al., 1999).
Metabolism and Transport Studies
Studies have investigated the metabolism and transport of 1-Naphthol-1-14C in various biological systems. For example, Pekas (1972) researched the active liberation of naphthol from a carbamate in rat intestines, demonstrating different metabolic rates across different sections of the intestine. This study provides insights into how 1-Naphthol-1-14C is processed in biological systems, which can be crucial for environmental and toxicological studies (Pekas, 1972).
Oxidative Transformation and Complexation
Research has also delved into the oxidative transformation of 1-naphthol and its complexation with substances like humic acid. Karthikeyan and Chorover (2000) studied the extent of 1-naphthol complexation with humic acid as a function of various solution chemistries. Their findings highlight the role of environmental factors in the transformation and interaction of 1-naphthol-1-14C with other chemicals, which is relevant for environmental chemistry and pollution studies (Karthikeyan & Chorover, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
1-Naphthols have been studied for their potential use in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They could be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
Propriétés
IUPAC Name |
naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i10+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-HRVHXUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=[14C]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451168 | |
| Record name | 1-Naphthol-1-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthol-1-14C | |
CAS RN |
19481-11-9 | |
| Record name | 1-Naphthol-1-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)
